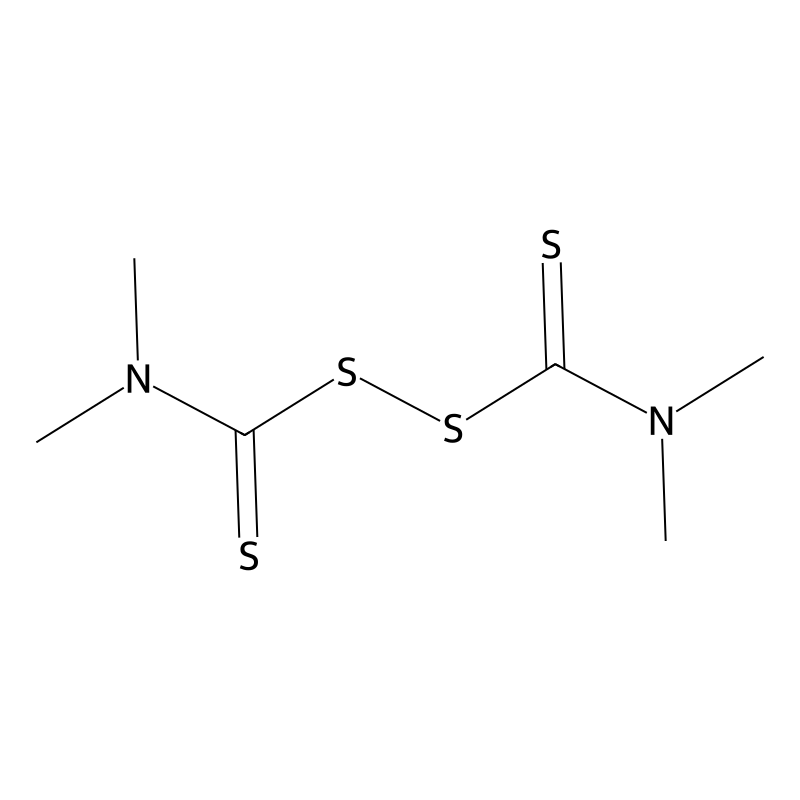

Thiram

C6H12N2S4

(CH3)2N-CS-S-S-CS-N(CH3)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H12N2S4

(CH3)2N-CS-S-S-CS-N(CH3)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%.

Sol in carbon disulfide

Solubility in ethanol <10 g/L at 25 °C, acetone 80 g/L at 25 °C, chloroform 230 g/L at 25 °C, hexane 0.04 g/L at 20 °C; dichloromethane 170 g/L at 20 °C, toluene 18 g/L at 20 °C, isopropanol 0.7 g/L at 20 °C.

In water, 30 mg/L at 25 °C

Solubility in water: none

0.003%

Synonyms

Canonical SMILES

- Seed Treatment Research: Studies investigate thiram's effectiveness as a seed protectant against fungal diseases. Researchers assess germination rates, seedling health, and fungal growth inhibition in seeds treated with thiram compared to control groups. Source: Comparative study on the in vitro efficacy of fungicides against fungal pathogens of tomato seeds:

- Fungal Physiology Research: Thiram's mode of action as a fungicide is a subject of ongoing research. Scientists use thiram to study its impact on fungal growth, spore germination, and metabolic processes to understand how it disrupts fungal pathogens. Source: Sensitivity of Venturia inaequalis field isolates to thiram, phenylpyrroles and strobilurins: )

- Environmental Fate Research: The environmental persistence and degradation of thiram are important research areas. Scientists investigate how thiram breaks down in soil and water, studying factors like temperature, sunlight, and microbial activity that influence its degradation rates. Source: Comparative study on the dissipation of thiram in two type of soils at oil palm (Elaeis guineensis Jacq.) nursery:

Thiram, chemically known as tetramethylthioperoxydicarbonic diamide, is the simplest thiuram disulfide and serves as a crucial compound in agriculture and industrial applications. It is primarily utilized as a fungicide and ectoparasiticide, effectively preventing various fungal diseases in crops and seeds. Thiram is particularly effective against diseases such as stem gall of coriander, damping off, smut of millet, and neck rot of onions. Additionally, it has applications in treating human scabies and is used as a bactericide in soaps .

- Formation of N-nitrosodimethylamine: Thiram reacts with nitrite at acidic pH to produce N-nitrosodimethylamine, a potential carcinogen .

- Decomposition: In acidic media, Thiram decomposes to yield toxic products such as carbon disulfide and hydrogen sulfide gases when exposed to strong acids like hydrochloric or sulfuric acid .

- Oxidation: Thiram can be oxidized using agents like hydrogen peroxide or chlorine to form its active compounds, which are essential for its fungicidal properties .

Thiram can be synthesized through several methods:

- Oxidation of Sodium Dimethyldithiocarbamate: This process involves the careful oxidation of sodium dimethyldithiocarbamate using hydrogen peroxide or chlorine gas .

- Continuous Mixing Method: A continuous mixing approach combines cyanochloride with an aqueous solution of sodium dimethyldithiocarbamate at a controlled pH .

- Iron Oxide Method: This method utilizes iron oxide along with other reagents like sodium hydroxide and dimethylamine to synthesize Thiram .

Thiram's applications span various fields:

- Agriculture: As a fungicide for seed treatment and foliar application on fruits and vegetables.

- Rubber Industry: It serves as a secondary accelerator in the vulcanization process of rubber products .

- Animal Husbandry: Used as an ectoparasiticide to deter pests from livestock.

- Human Health: Employed in topical treatments for scabies and incorporated into soaps for its antibacterial properties .

Studies have highlighted several interactions involving Thiram:

- Toxicological Interactions: Exposure to Thiram has been associated with various health issues among workers in manufacturing settings, including respiratory problems and dermal lesions .

- Environmental Interactions: Thiram's high toxicity to aquatic organisms raises concerns regarding its environmental persistence and bioaccumulation potential .

Thiram shares similarities with several other thiocarbamate compounds. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Dimethyldithiocarbamate | C5H10N2S4 | Precursor to Thiram; less stable than Thiram |

| Ferbam | C7H8N2S4 | Used primarily for agricultural applications; less toxic than Thiram |

| Ziram | C6H10N2S4 | Similar fungicidal properties but different toxicity profile |

| Mancozeb | C4H6MnN2S4 | A combination of zinc and manganese; broader spectrum of activity |

Uniqueness of Thiram: Thiram is distinguished by its dual role as both a fungicide and an accelerator in rubber processing. Its specific chemical structure allows it to function effectively across diverse applications while maintaining a unique reactivity profile compared to other similar compounds.

The conventional synthesis of thiram represents the fundamental production pathway that has been extensively utilized in industrial manufacturing since its commercial inception in 1925 [1]. The classical synthetic route involves a two-step process beginning with the formation of sodium dimethyldithiocarbamate intermediate, followed by oxidative coupling to form the final thiram product.

The primary reaction involves the nucleophilic addition of dimethylamine to carbon disulfide in the presence of sodium hydroxide, producing sodium dimethyldithiocarbamate according to the stoichiometric equation:

(CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O [2]

This initial step typically requires careful temperature control between minus ten to forty degrees Celsius to optimize the formation of the sodium salt intermediate [3]. The reaction is characterized by high yields when conducted under controlled conditions, with the mass fraction of dimethylamine solution ranging from five to forty percent [3].

The second step involves the oxidative dimerization of the sodium dimethyldithiocarbamate to form thiram. Traditional methods employ chlorine gas oxidation, where chlorine is passed through a solution of sodium dimethyldithiocarbamate, resulting in the formation of the disulfide bond characteristic of thiram [1]. The reaction can be represented as:

2(CH₃)₂NCS₂Na + Cl₂ → (CH₃)₂NCS₂-S₂CSN(CH₃)₂ + 2NaCl

Alternative oxidizing agents include hydrogen peroxide, iodine, and ferric compounds [1]. The hydrogen peroxide method has gained prominence due to its environmental advantages and reduced formation of byproducts. The typical molar ratio for conventional synthesis is dimethylamine:carbon disulfide:oxidizing agent at 1.0:1.0:0.5-1.5 [3].

Mass balance calculations for conventional thiram production indicate that approximately 11.5 metric tons of sodium complex salt, 1.6 metric tons of chloride, 38.7 metric tons of water, and 0.4 metric tons of sodium carbonate are required to produce one metric ton of thiram [4]. The process yields include approximately 8.0 metric tons of product per mass balance cycle, with aqueous waste streams representing 43.9 metric tons requiring effluent treatment [4].

Industrial production parameters typically include reaction temperatures ranging from minus ten to sixty degrees Celsius throughout the synthesis process [3]. The synthesis time for the intermediate formation ranges from 0.5 to 5 hours, with reaction temperatures maintained between minus ten to forty degrees Celsius [3]. The conventional method demonstrates yields ranging from ninety-one to ninety-seven percent, with final product purity exceeding ninety-eight percent [3].

Green Chemistry Approaches (Aqueous Phase Reactions, Catalyst-Free Systems)

The development of environmentally sustainable synthetic pathways for thiram production has emerged as a critical research focus, driven by regulatory requirements and environmental considerations. Green chemistry approaches emphasize the elimination of organic solvents, reduction of waste generation, and implementation of catalyst-free reaction systems.

Aqueous Phase Synthesis

The aqueous phase synthesis represents a significant advancement in green chemistry applications for thiram production. The high-efficiency green synthesis method employs water as the primary reaction solvent, eliminating the need for organic solvents traditionally used in thiram manufacturing [3]. This approach utilizes a one-pot methodology where dimethylamine and carbon disulfide react in aqueous sodium hydroxide solution to form the intermediate, followed by hydrogen peroxide oxidation.

The aqueous phase reaction demonstrates several environmental advantages, including simplified wastewater treatment and reduced emission of volatile organic compounds [3]. The process achieves high purity levels exceeding ninety-eight percent while maintaining yields comparable to conventional methods [3]. The environmental benefits extend to the elimination of organic waste streams and the potential for water recycling through reverse osmosis treatment [3].

Implementation of reverse osmosis systems enables the recovery and reuse of concentrated process water, achieving near-zero liquid discharge operation [3]. The system configuration includes grid filtration, sand filtration, ultrafiltration, and reverse osmosis membrane processing using seawater desalination membranes with operating pressures between sixty to one hundred bar [3].

Catalyst-Free Systems

Catalyst-free synthesis approaches eliminate the requirement for metallic catalysts or phase transfer catalysts traditionally employed in thiram production. These systems rely on the inherent reactivity of the dimethylamine-carbon disulfide system under controlled conditions [5]. The absence of catalysts simplifies product purification and reduces potential contamination from catalyst residues.

Solvent-free methodologies represent an extension of green chemistry principles, where solid-state reactions occur without liquid media [5]. These approaches demonstrate enhanced reaction selectivity and reduced environmental impact through elimination of solvent recovery and purification requirements [5]. The precision in catalyst-free systems enables access to unique reaction pathways that may not be available in traditional catalyzed systems [5].

Electrochemical Oxidation Methods

Direct electrochemical oxidation represents an innovative green chemistry approach for thiram synthesis [6]. The method involves the preparation of sodium dimethyldithiocarbamate in aqueous solution, followed by direct electrochemical oxidation in a membrane-divided electrolytic cell [6]. The anode chamber contains the sodium dimethyldithiocarbamate solution, while the cathode chamber contains sodium hydroxide solution [6].

Process parameters for electrochemical synthesis include current densities ranging from three hundred to six hundred milliamperes per square centimeter, electrolysis temperatures between thirty to seventy degrees Celsius, and electrolysis times from 0.5 to 2 hours [6]. The cell voltage remains relatively constant at 3.3 to 3.8 volts throughout the electrolysis process [6].

The electrochemical method offers several advantages including mild reaction conditions, low energy consumption, and suitability for large-scale production [6]. The cathode products include sodium hydroxide solution and hydrogen gas, where the sodium hydroxide can be recycled for intermediate synthesis, reducing overall production costs [6]. The process achieves product purities exceeding ninety-eight percent with minimal waste generation [6].

Industrial-Scale Production Optimization Strategies

Industrial-scale optimization of thiram production encompasses multiple operational parameters including equipment design, process intensification, energy utilization, and yield maximization. Contemporary manufacturing facilities implement advanced process control systems and automation technologies to enhance production efficiency and product quality consistency.

Process Flow Optimization

Modern thiram production facilities utilize multi-purpose reactor configurations designed for flexible manufacturing of multiple dithiocarbamate products [4]. The typical industrial facility includes batching sections, technical grade process areas with wet/slurry and fine particle sections, raw material storage, and finished product storage [4]. Equipment configurations include stainless steel reactors ranging from two to five kiloliters capacity, filter presses, rotary vacuum dryers, and centrifuges [4].

The optimization of reaction conditions focuses on temperature control, mixing efficiency, and residence time distribution. Industrial reactors employ sophisticated temperature control systems to maintain optimal reaction temperatures throughout the synthesis cycle [7]. Advanced mixing technologies ensure homogeneous distribution of reactants and efficient heat transfer [7].

Bottleneck identification and elimination represents a crucial optimization strategy in thiram production [7]. Theory of constraints methodologies enable identification of production limitations and implementation of targeted improvements [7]. Capacity planning ensures adequate production capability to meet demand requirements while minimizing capital investment [7].

Automation and Process Control

Integration of automation and robotics in thiram production enhances efficiency and reduces labor costs while improving product quality consistency [7]. Automated systems include material handling, reactor charging, product isolation, and packaging operations [7]. Process control systems utilize real-time monitoring of critical parameters including temperature, pressure, pH, and composition [7].

Data analytics applications enable predictive maintenance scheduling and optimization of production parameters [7]. Machine learning algorithms analyze historical production data to identify optimal operating conditions and predict equipment maintenance requirements [7]. These systems contribute to improved productivity and reduced downtime [7].

Energy Optimization

Energy optimization strategies focus on heat integration, utility consumption reduction, and waste heat recovery. Modern facilities implement heat exchanger networks to maximize energy recovery from exothermic reactions and minimize external heating requirements [7]. Steam generation and distribution systems optimize energy utilization across multiple process units [7].

Power requirements for industrial thiram production typically range from three hundred kilowatt-amperes for facilities producing five hundred metric tons annually [4]. Backup power generation capabilities ensure continuous operation during utility interruptions [4]. Energy consumption optimization includes variable frequency drives for rotating equipment and energy-efficient lighting systems [4].

Quality Control Integration

Industrial production optimization incorporates comprehensive quality control systems throughout the manufacturing process. In-line monitoring systems provide real-time analysis of product quality parameters, enabling immediate process adjustments to maintain specification compliance [8]. Statistical process control methodologies ensure consistent product quality and identify trends requiring corrective action [8].

Purification Techniques and Quality Control Measures

The purification of thiram requires sophisticated separation and purification technologies to achieve technical grade specifications exceeding ninety-six percent purity [8]. Quality control measures encompass analytical testing, physical property verification, and impurity analysis to ensure product compliance with regulatory requirements and customer specifications.

Crystallization and Separation Techniques

Conventional thiram purification employs crystallization from aqueous or alcoholic solutions. The crystallization process involves controlled cooling of saturated solutions to promote formation of high-purity crystals [9]. Temperature control during crystallization significantly influences crystal size distribution and purity levels [9]. Slow cooling rates generally produce larger, higher-purity crystals compared to rapid cooling methods [9].

Filtration techniques include filter press systems operating at pressures sufficient to achieve efficient solid-liquid separation [4]. Industrial installations utilize filter presses with dimensions ranging from twenty-three by eighteen inches to forty-six by thirty-six inches [4]. The filtration process removes mother liquor containing impurities and unreacted materials [4].

Washing procedures employ demineralized water to remove residual salts and water-soluble impurities from thiram crystals. Multiple washing stages ensure complete removal of sodium chloride and other ionic impurities that may affect product quality or stability [4]. Washing efficiency depends on wash water volume, contact time, and temperature [9].

Drying and Size Reduction

Drying operations utilize rotary vacuum dryers or fluid bed dryers to remove residual moisture and achieve the required water content specifications [4]. Rotary vacuum dryers with capacities of seven hundred sixty kilograms enable efficient moisture removal while minimizing thermal degradation [4]. Operating conditions include vacuum levels sufficient to reduce drying temperatures and prevent product decomposition [4].

Fluid bed drying systems provide uniform heat and mass transfer for consistent moisture removal throughout the product bed [4]. These systems offer advantages including reduced drying times and improved product handling characteristics [4]. Temperature control during drying prevents thermal decomposition and maintains product stability [4].

Size reduction operations employ ribbon blenders and pulverizing equipment to achieve specified particle size distributions [4]. Particle size control influences product handling, dissolution characteristics, and application performance [9]. Screening operations remove oversized particles and ensure compliance with particle size specifications [8].

Analytical Quality Control Methods

Comprehensive analytical testing programs ensure thiram products meet specifications for identity, purity, and performance characteristics. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of thiram content and identification of related impurities [10] [8]. The analytical method utilizes acetonitrile mobile phases with detection at wavelengths of two hundred fifty-four nanometers [10].

Identity testing employs multiple analytical techniques including melting point determination, thin-layer chromatography, and infrared spectroscopy [8]. Melting point ranges for pure thiram typically span from one hundred fifty-five to one hundred fifty-six degrees Celsius [8]. Thin-layer chromatography enables separation and identification of thiram and related dithiocarbamate compounds [8].

Gas chromatography methods provide analysis of volatile impurities and residual solvents that may remain from the synthesis process [11]. These methods employ headspace sampling techniques to analyze carbon disulfide and other volatile components [11]. Detection limits for volatile impurities typically range from parts per million to parts per billion levels [11].

Spectroscopic methods including Fourier transform infrared spectroscopy enable identification of functional groups and structural verification of thiram products [11]. Nuclear magnetic resonance spectroscopy provides detailed structural analysis and quantification of impurities [1]. Mass spectrometry techniques offer molecular weight confirmation and fragmentation pattern analysis [1].

Physical Property Testing

Physical property verification includes determinations of bulk density, particle size distribution, moisture content, and thermal stability [8]. Bulk density measurements ensure consistent packaging and handling characteristics [9]. Particle size analysis employs laser diffraction or sieving methods to verify compliance with size specifications [8].

Moisture content determination utilizes Karl Fischer titration or gravimetric methods to ensure compliance with water content specifications [8]. Excessive moisture content may lead to product degradation or handling difficulties [8]. Thermal stability testing evaluates product behavior under elevated temperature conditions to assess storage stability [8].

Thiram exhibits markedly different solubility characteristics depending on the solvent matrix, with pronounced preferences for organic solvents over aqueous systems. In aqueous matrices, thiram demonstrates very limited solubility, with water solubility values ranging from 16.5 to 30 mg/L at 20°C [1] [2]. The low aqueous solubility is attributed to the hydrophobic nature of the dimethylcarbamate groups and the disulfide bridge structure, which favors interactions with organic phases rather than polar water molecules [3] [4].

| Solvent | Solubility (mg/L or g/L) | Temperature |

|---|---|---|

| Water | 16.5-30 mg/L | 20°C |

| Water | 18 mg/L | 25°C |

| Chloroform | 205-230 g/L | 25°C |

| Acetone | 69.7-80 g/L | 25°C |

| Ethanol | <10 g/L | 25°C |

| Benzene | 25 g/L | 25°C |

| Carbon disulfide | Slightly soluble | 25°C |

| Diethyl ether | <2 g/L | 25°C |

In contrast to its poor aqueous solubility, thiram demonstrates excellent solubility in chlorinated organic solvents, with chloroform showing the highest solubility at 205-230 g/L at 25°C [2] [5]. This exceptional solubility in chloroform is attributed to favorable van der Waals interactions between the sulfur atoms in thiram and the polarizable chlorine atoms in chloroform [1]. Ketonic solvents also provide favorable dissolution matrices, with acetone exhibiting solubility values of 69.7-80 g/L at 25°C [2].

The octanol-water partition coefficient (log P) of thiram is reported as 1.73, indicating moderate lipophilicity [2] [4]. This value suggests that thiram preferentially partitions into organic phases, which correlates with its enhanced solubility in organic solvents compared to aqueous systems. The partition behavior is crucial for understanding thiram's environmental fate, as it influences bioaccumulation potential and soil-water distribution patterns [6] [7].

Aromatic solvents such as benzene provide moderate solubility for thiram at approximately 25 g/L, while polar protic solvents like ethanol show significantly reduced solubility below 10 g/L [5]. This solubility pattern reflects the importance of both polarity and hydrogen bonding capacity in determining dissolution behavior. The poor solubility in alcohols suggests that hydrogen bonding interactions may disrupt the favorable intermolecular interactions that stabilize thiram in solution [3].

Thermal Stability and Decomposition Pathways

Thiram exhibits moderate thermal stability with well-defined decomposition pathways that are highly dependent on temperature, pH, and environmental conditions. The compound maintains structural integrity up to approximately 146°C, which represents the onset temperature for thermal decomposition in commercial-grade thiram [8]. Pure thiram demonstrates slightly higher thermal stability with decomposition temperatures of 155-156°C [9] [10].

| Parameter | Value | Conditions |

|---|---|---|

| Decomposition onset temperature | >146°C | Commercial grades |

| Melting point | 155-156°C | Pure compound |

| Hydrolysis half-life (pH 5) | 77 days | 25°C |

| Hydrolysis half-life (pH 7) | 6 days | 25°C |

| Hydrolysis half-life (pH 9) | <1 day | 25°C |

| Photodegradation half-life | 8.8 hours | pH 5, 25°C |

The thermal decomposition of thiram follows multiple pathways depending on the reaction conditions. Under thermal stress, thiram undergoes disulfide bond cleavage as the primary degradation mechanism, leading to the formation of dimethyldithiocarbamic acid intermediates [1]. Thermogravimetric analysis studies have demonstrated that thiram decomposition occurs through a series of sequential mass loss events, with the initial degradation involving the rupture of the central disulfide bridge [11] [12].

The decomposition products identified through mass spectrometry and chromatographic analysis include carbon disulfide, dimethylamine, and various sulfur-containing intermediates [1] [13]. Under oxidative thermal conditions, thiram can form tetramethylthiourea and tetramethylhydrazine as major decomposition products [1]. The formation of these products suggests that both oxidative and reductive pathways contribute to thermal degradation mechanisms.

pH significantly influences the thermal stability and decomposition kinetics of thiram. Under acidic conditions (pH 5), thiram exhibits enhanced stability with hydrolysis half-lives extending to 77 days at 25°C [2]. This stability decreases dramatically as pH increases, with half-lives of 6 days at neutral pH and less than 1 day under alkaline conditions (pH 9) [2]. The pH-dependent degradation reflects the susceptibility of the disulfide bond to nucleophilic attack by hydroxide ions under basic conditions [13].

Photochemical degradation represents another significant decomposition pathway for thiram. Under ultraviolet irradiation, thiram undergoes rapid decomposition with half-lives of 8.8 hours at pH 5 and 25°C [2]. Photodegradation involves both direct photolysis and sensitized oxidation processes, leading to the formation of various oxidation products including sulfur dioxide and carbon dioxide [1].

Redox Properties and Disulfide Bond Reactivity

Thiram demonstrates significant electrochemical activity due to the presence of the central disulfide bond, which serves as the primary redox-active center in the molecule. Cyclic voltammetry studies have revealed that thiram exhibits characteristic oxidation and reduction peaks that are highly dependent on electrode material, pH, and electrolyte composition [14] [15].

| Redox Parameter | Value | Conditions |

|---|---|---|

| Major oxidation peak potential | +0.75 V | Glassy carbon electrode, KCl |

| Reduction peak potential | -0.47 V | Aqueous medium |

| Standard redox potential | Variable | pH dependent |

| Disulfide bond cleavage | Reversible | Under reducing conditions |

At glassy carbon electrodes in aqueous potassium chloride medium, thiram exhibits a major oxidation peak at +0.75 V versus the reference electrode [14]. This oxidation process is attributed to the electron transfer from the sulfur atoms in the disulfide bridge, leading to the formation of thiyl radicals and subsequent oxidation products [14]. The electrochemical behavior is complicated by surface adsorption phenomena, as thiram molecules tend to adsorb strongly onto electrode surfaces, influencing the observed electrochemical responses [14].

The reduction of thiram occurs at approximately -0.47 V and involves the cleavage of the disulfide bond to form dimethyldithiocarbamic acid anions [14]. This reduction process is generally reversible under controlled conditions, although the reversibility can be affected by the presence of metal ions and pH variations [16]. The electrochemical reduction pathway provides insights into the biological activity of thiram, as disulfide bond cleavage is often associated with the compound's fungicidal mechanism [17].

Copper ions exert a profound influence on the redox properties of thiram through the formation of stable metal complexes. The interaction between thiram and copper(II) ions leads to the formation of [CuThi]²⁺ complexes, which exhibit distinct electrochemical signatures compared to the free thiram molecule [18] [19]. These copper complexes demonstrate altered redox potentials and enhanced stability toward degradation [20] [21].

The disulfide bond in thiram is susceptible to various chemical reducing agents, including dithiothreitol, glutathione, and other biological thiols [22]. Under reducing conditions, the disulfide bond undergoes heterolytic cleavage, generating dimethyldithiocarbamic acid species that can participate in further chemical transformations [18]. The reactivity toward biological reducing agents is crucial for understanding thiram's mode of action as a fungicide and its potential toxicological effects [17].

Metal ion interactions significantly modulate the redox properties of thiram. Besides copper, other transition metals such as iron, zinc, and manganese can form complexes with thiram, altering its electrochemical behavior and stability [23] [20]. These metal complexes often exhibit enhanced persistence in environmental systems and modified biological activity compared to the parent compound [21].

Surface Adsorption Characteristics

Thiram exhibits strong adsorption affinity for various surfaces, with particularly pronounced interactions with soil particles, organic matter, and mineral surfaces. The adsorption behavior is governed by multiple mechanisms including hydrophobic interactions, van der Waals forces, and specific chemical interactions with surface functional groups [24] [25].

| Surface Type | Adsorption Capacity | Key Factors |

|---|---|---|

| Clay soils | High (>80% adsorbed) | Organic matter content |

| Sandy soils | Moderate (40-60%) | Lower organic matter |

| Organic matter | Very high | Hydrophobic interactions |

| Copper-enriched soils | Enhanced | Metal complex formation |

Soil adsorption studies have demonstrated that thiram adsorption follows Freundlich isotherm behavior with excellent correlation coefficients (r² > 0.99) [24] [25]. The Freundlich constant (K) values vary significantly depending on soil type and composition, with higher values observed in soils with elevated organic matter content [24]. Farm yard manure-treated soils consistently show higher adsorption coefficients compared to untreated soils, indicating the important role of organic matter in thiram retention [24].

The adsorption mechanism involves multiple interaction types. Hydrophobic interactions between the dimethyl groups of thiram and hydrophobic domains in soil organic matter represent a primary adsorption mechanism [25]. Van der Waals forces between the sulfur atoms and mineral surfaces provide additional adsorption energy, particularly on clay minerals with high surface areas [26].

Copper content in soils significantly enhances thiram adsorption through the formation of stable copper-thiram complexes on soil surfaces [20] [21]. Kinetic studies have revealed that thiram adsorption onto copper-enriched soils follows pseudo-second-order kinetics, suggesting that chemical complex formation rather than physical adsorption is the rate-limiting step [20]. The presence of copper ions can increase thiram retention by factors of 2-3 compared to copper-free soils [21].

Temperature effects on adsorption reveal that thiram adsorption is generally an exothermic process, with negative Gibbs free energy changes indicating thermodynamically favorable adsorption [25]. Adsorption decreases with increasing temperature, consistent with physical adsorption mechanisms predominating over chemical interactions at elevated temperatures [25].

pH influences adsorption through multiple pathways. Under acidic conditions, thiram exhibits enhanced adsorption due to protonation effects that modify surface charge distributions [25]. Alkaline conditions generally reduce adsorption capacity due to increased hydrolysis rates and changes in surface speciation [26]. The pH optimum for maximum adsorption typically occurs in the slightly acidic to neutral range (pH 6-7) [25].

Desorption studies indicate that thiram exhibits strong hysteresis, with significantly lower desorption rates compared to adsorption [25]. After four sequential desorption cycles, only 39.2% of adsorbed thiram could be recovered from Ultisol soils, while 51.6% was desorbed from Inceptisol soils [25]. This hysteresis suggests that irreversible binding mechanisms contribute to thiram retention in soil systems [27].

Purity

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid

Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue; [NIOSH]

COLOURLESS CRYSTALS.

Colorless to yellow, crystalline solid with a characteristic odor.

Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue.]

Color/Form

Colorless to yellow, crystalline solid. (Note: commercial pesticide product may be dyed blue.)

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

129 °C at 20 mm Hg

at 2.6kPa: 129 °C

264 °F at 20 mmHg

Decomposes

Flash Point

89 °C (192 °F) (closed cup)

89 °C c.c.

280 °F

Heavy Atom Count

Density

1.3 g/cu cm

1.3 g/cm³

1.43

1.29

LogP

log Kow = 1.73

1.82

Odor

Odor Threshold

Appearance

Melting Point

155-156 °C

MP: 146 °C /Commercial grade/

312 °F

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Has wide spectrum of antibacterial activity ... also effective against several dermatophytes. Serum does not appear to suppress its activity. ... marketed only as component of plastic film that is sprayed onto dry surgical wounds for purpose of preventing post operative infections. ... film containing 0.5% thiram.

Antifungal (topical)

Used in antiseptic sprays.

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AA - Sulfur containing products

P03AA05 - Thiram

Mechanism of Action

...Ingestion of the fungicide thiram (125 mg/kg)... /has/ been reported to evoke ovarian atrophy and cessation of egg laying in hens, presumably through inhibition of dopamine beta-hydroxylase.

... /It was/ previously demonstrated that Disulfiram impairs the permeability of inner mitochondrial membrane (IMM). In this report, the effect of Disulfiram and its structural analogue thiram (Th) on mitochondrial functions was studied in detail. /It was/ found that mitochondria metabolize thiram disulfide compounds (TDs) in a NAD(P)H- and GSH-dependent manner. At the concentration above characteristic threshold, TDs induced irreversible oxidation of NAD(P)H and glutathione (GSH) pools, collapse of transmembrane potential, and inhibition of oxidative phosphorylation. The presence of Ca(2+) and exhaustion of mitochondrial glutathione (GSH+GSSG) decreased the threshold concentration of TDs. ... TDs induced the mitochondrial permeability transition (MPT).

Vapor Pressure

0.0000172 [mmHg]

1.72X10-5 mm Hg at 25 °C

Vapor pressure at 20 °C: negligible

0.000008 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In 2 days following its ingestion, bis(dimethylthiocarbamoyl) disulfide (TMTD) is found in the liver and spleen together with its metabolites: amine salt dimethyldithiocarbamic acid (DDCA) and tetramethylthiourea, and in the lungs, carbon disulfide and the amine salt of DDCA. TMTD is known to form N-nitrosodimethylamine by reaction with nitrite in mildly acid solution. TMTD and the amine salt of DDCA are excreted from the body in the urine and feces, and as carbon disulfide via the lungs.

After absorption (respiratory, dermal, gastrointestinal), thiram is distributed in all organs and is mainly excreted unchanged in urine and feces. Some metabolism exists; carbon dioxide is exhaled and dithiocarbamate is excreted in urine.

Metabolism Metabolites

Pesticides and nitrites in food may be a hazard to man, since many pesticides are secondary or tertiary amines, which form nitroso compounds in the presence of nitrite under conditions resembling those in the human stomach. Compounds were incubated for 4 hours at 37 °C in the presence of excess nitrite at pH 3. Thiram converted to the carcinogen dimethylnitrosamine at a yield of 9%.

The major metabolite in plants is ethylene thiourea, followed by ethylene thiuram monosulfide and presumably ethylene thiuram disulfide and sulfur.

The hepatotoxic effects of thiram metabolism to carbon disulfide were investigated in rats. Male Sprague-Dawley rats were administered 15, 30 or 60 mg/kg thiram ip. Activities of serum glutamic oxaloacetic transaminase and sorbitol dehydrogenase were measured in the blood to assess the extent of liver injury. Detectable amounts of carbon disulfide appeared after 1.5 to 2 hr of treatment; 5 hr were required for complete recovery of carbon disulfide produced from 60 mg/kg thiram. A 2 fold increase in the dose of thiram from 15 to 30 mg/kg resulted in a 10 fold increase in the amount of carbon disulfide in expired air. Increasing the thiram dose 4 times to 60 mg/kg resulted in a 40 fold increase in carbon disulfide production over that from a 15 mg/kg thiram dose. The microsomal inhibitor SKF-525A inhibited the formation of carbon disulfide from thiram; phenobarbital treatment increased the formation of carbon disulfide. Thiram caused a significant loss of cytochrome P450 and benzphetamine-N-demethylase activity at 24 hr following treatment. Five hours after 60 mg/kg thiram treatment, there was an increase in sorbitol dehydrogenase activity 47%; serum glutamic oxaloacetic transaminase activity increased by 41 and 40% during 5 and 24 hr, respectively. /It was/ concluded that carbon disulfide is an in vivo metabolite of thiram and may be responsible for hepatotoxicity.

For more Metabolism/Metabolites (Complete) data for THIRAM (6 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

Hazard Classes and Categories -> Mutagens, Teratogens, Flammable - 2nd degree

Fungicides, Transformation products

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

... First prepared by oxidation of dimethylamine salt of dimethyldithiocarbamic acid with iodine in ethanolic solution. ... In USA by passing chlorine gas through solution of sodium dimethyldithiocarbamate. In Canada ... from iron oxide, hydrogen peroxide, sodium hydroxide, dimethylamine, and carbon disulfide.

General Manufacturing Information

Rubber Product Manufacturing

Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetramethyl-: ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies Thiram (technical grade) as Class III: slightly hazardous; Main Use: fungicide.

Developed for fungicidal use. Used ... as spray for control of turf & lawn grass diseases, such as dollar spot & brown patch. Used with low pressure sprinkler, 1 lb/100 gallon of water will treat 6000 sq ft. If pressure of 200 to 300 lbs is available same coverage can be obtained by suspending 1 lb/50 gallons of water.

... Chaperone is the only material presently approved by the EPA as a repellent for deer, mice, and rabbits.

Introduced by EI du Pont de Nemours & Co, Bayer AG and later by other companies. US Patent No 1,972,961 to du Pont; DRP 642,532 to IG Farbenindustrie as trade marks Arasan, Tersan (both to du Pont); Pomarsol (to Bayer AG), Fernasan (ICI Plant Protection Division).

Commercial pesticide products may be dyed blue.

Analytic Laboratory Methods

Distillation method is described for thiram in pesticide formulations. Sample is digested with acid, distilled under vacuum, and collected on a potassium hydroxide absorber. Contents of absorber are washed with water, 1-2 drops of phenophthalein are added, neutralized with acetic acid and titrated immediately with 0.1 N iodine using 2% starch solution as indicator.

Thiram pesticide residues. Spectrophotometric method: (applicable to corn, apples, tomatoes, strawberries, celery and similar fruits and vegetables). Samples are extracted with chloroform, 10 mg copper iodide is added to filter extract and left to stand 1 hr with occasional mixing, then filtered and absorbance is read at 440 nm against chloroform as reference. PPM Thiram= (ug thiram/ml) X ml chloroform used for extraction/g sample.

Method: EPA 630; Procedure: colorimetric; Analyte: thiram; Matrix: industrial and municipal discharges; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for THIRAM (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Simultaneous admin of thiram and 10 mg/animal L-cysteine ip from day 5-15 of pregnancy resulted in significant decrease both in severity and in number of embryopathies.

Possible interactions between thiram and some drugs, ie, promethazine, meprobamate, and trihexyphenidyl, acting on the central nervous system were studied in rats by behavioral methods. Promethazine also inhibited orientation hypermotility, open-field behavior, and learning ability of rats only in high doses. A 10 mg/kg dose of thiram induced only a moderate decrease in the behavioral activity. In combination the inhibitory effect significantly increased. Thus, there was a definite synergism between the two. The dose-dependent decrease in the behavioral parameters from meprobamate was enhanced to a great extent by combination with thiram. The rate of interaction (synergism) was less than that seen for promethazine. Pretreatment with thiram before trihexylphenidyl (stimulation at < 40 mg/kg and inhibition at higher dose) resulted in the suspension of psychostimulant-like effect of the drug and enhancement of the inhibition. The pesticide-drug interaction was in all cases dose dependent.

Lead concentrations in blood and brain were measured in rats exposed to lead via drinking water, 0.25% lead (12 mM), and dithiocarbamate/thiram derivatives administered by gavage singly or in combination for 6 weeks. Diethyldithiocarbamate and dimethyldithiocarbamate were given in doses of 0.2 mmol/kg and thiram and disulfiram in doses of 0.1 mmol/kg twice a week. In rats that received lead + dithiocarbamate/thiram derivatives lead concentrations in blood and brain were significantly increased; disulfiram being most effective in increasing lead levels, followed by thiram, dimethyldithiocarbamate and diethyldithiocarbamate. In blood, lead levels were increased 3-fold and in brain almost 4-fold after treatment with lead + disulfiram compared to treatment with lead alone. When rats were given diethyldithiocarbamate or thiram by gavage (0.1 mmol/kg/day 5 days a week for 2 weeks) after cessation of the lead treatment, there was no increase in blood lead levels but in thiram-treated rats brain lead concentration was increased 2.7-fold. In rats treated with diethyldithiocarbamate ip after cessation of lead treatment, both blood and brain concentration of lead were increased. Apparently, combined exposure of lead and dithiocarbamate/thiram derivative causes a substantial increase in brain levels of lead which are not always reflected in increases of blood lead levels. This interaction effect ought to be taken into consideration when evaluating the health effects of environmental and occupational lead exposure.

For more Interactions (Complete) data for THIRAM (10 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Oral administration of thiram inhibits brush border membrane enzymes, oxidizes proteins and thiols, impairs redox system and causes histological changes in rat intestine: A dose dependent study

Samreen Salam, Zarmin Iqbal, Aijaz Ahmed Khan, Riaz MahmoodPMID: 34446191 DOI: 10.1016/j.pestbp.2021.104915

Abstract

Pesticides are extensively employed worldwide, especially in agriculture to control weeds, insect infestation and diseases. Besides their targets, pesticides can also affect the health of non-target organisms, including humans The present study was conducted to study the effect of oral exposure of thiram, a dithiocarbamate fungicide, on the intestine of rats. Male rats were administered thiram at doses of 100, 250, 500 and 750 mg/kg body weight for 4 days. This treatment reduced cellular glutathione, total sulfhydryl groups but enhanced protein carbonyl content and hydrogen peroxide levels. In addition, the activities of all major antioxidant enzymes (catalase, thioredoxin reductase, glutathione peroxidase and glutathione-S-transferase) except superoxide dismutase were decreased. The antioxidant power of the intestine was impaired lowering the metal-reducing and free radical quenching ability. Administration of thiram also led to inhibition of intestinal brush border membrane enzymes, alkaline phosphatase, γ-glutamyl transferase, leucine aminopeptidase and sucrase. Activities of enzymes of pentose phosphate pathway, citric acid cycle, glycolysis and gluconeogenesis were also inhibited. Histopathology showed extensive damage in the intestine of thiram-treated rats at higher doses. All the observed effects were in a thiram dose-dependent manner. The results of this study show that thiram causes significant oxidative damage in the rat intestine which is associated with the marked impairment in the antioxidant defense system.[Determination of thiram in wheat flour and flour improvers by high performance liquid chromatography-diode array detection]

Xuxin Wang, Shukun Zhou, Xiaomin Li, Qinghe ZhangPMID: 34227326 DOI: 10.3724/SP.J.1123.2020.07024

Abstract

Thiram is an important dithiocarbamate (DTC) fungicide. In the United States and the European Union, the limit range of thiram is 0.1-15 mg/kg in fruits and vegetables, but there is no specific limit for grains. The maximum residue limit (MRL) for wheat is 1 mg/kg (calculated as carbon disulfide, CS) in the National Food Safety Standard (GB 2763-2019). At present, the relevant regulation methods in China are targeted at the detection of dithiocarbamates and are incapable of detecting thiram specifically. CS

is produced by the reaction of dithiocarbamate and acid, and it is then determined by spectrophotometry or GC; this renders the quantification of dithiocarbamate indirect. HPLC and HPLC-MS/MS methods are also reported for the detection of thiram. Most of the literature focuses on the determination of thiram in vegetables, fruits, soil, etc. In these methods, thiram is converted into dimethyldithiocarbamate (DMD) anions in an alkaline buffer solution, and DMD can be determined by HPLC-UV or LC-MS. However, ziram can also be converted into the DMD anion under alkaline conditions. Therefore, thiram cannot be distinguished from ziram, and this may produce false-positive results. Research has shown that in the presence of sulfite, thiram is converted into a DMD-sulfite adduct, which can be a marker for the selective determination of thiram. Furthermore, thiram can be directly detected by HPLC and HPLC-MS/MS after extraction with dichloromethane, chloroform, hexane, cyclohexane, ethyl acetate, or methanol and clean-up by solid phase extraction in vegetables and fruits. However, until now, few studies have reported the determination of thiram in wheat flour and flour improvers. Therefore, it is of great importance to develop a method for thiram in wheat flour. In this study, an analytical method based on HPLC-DAD was developed for the determination of thiram in wheat flour and flour improvers. The wheat flour and flour improver samples were extracted using acetonitrile. After shaking for 15 min, the samples were ultrasonicated for 10 min in an ice-water bath. The supernatant was filtered before separation on a ZORBAX plus-C18 column (150 mm×4.6 mm, 5 μm). The samples were eluted with a water-acetonitrile solvent system and detected at 280 nm. In this research, the extraction solvent, extraction solvent volume, ultrasonic conditions, chromatographic column, determination wavelength, and mobile phase were optimized. The retention times and UV spectra were used for qualitative analysis, and the external standard method was used to quantify thiram. Stability tests of standard stock solutions, a series of standard solutions, and extraction solutions were also performed. The standard stock solutions could be stored for at least 21 d, and the series of standard solutions could be stored for 14 d under refrigeration at 4 ℃. The standard solution was either exposed to light at room temperature for 4 h or kept in dark at room temperature for 48 h, and no obvious degradation was observed. This revealed that thiram was stable in acetonitrile solution during our investigation. It was suggested that the extraction solution should be analyzed as soon as possible. The linear range was 0.30-30.0 μg/mL. The peak area of the analyte showed a good linear relationship with its corresponding concentration, and the correlation coefficient (

) was 0.99999. When the spiked levels were 1.5, 3.0, and 15 mg/kg, the spiked recoveries of thiram were 89.6%-98.3%, with relative standard deviations of 1.6%-3.9% (

=6). The limits of determination and quantification for thiram were 0.5 mg/kg and 1.5 mg/kg, respectively. The results revealed that this method is simple, rapid, and specific, in addition to having high precision, good repeatability, and a low limit of detection. The method is thus suitable for the daily routine analysis of thiram in wheat flour and flour improvers.

Spiky yolk-shell AuAg bimetallic nanorods with uniform interior gap for the SERS detection of thiram residues in fruit juice

Jian Zhu, Shuang Zhang, Guo-Jun Weng, Jian-Jun Li, Jun-Wu ZhaoPMID: 34198118 DOI: 10.1016/j.saa.2021.120108

Abstract

By using gold nanorods with silver coating as the sacrificial templates, we prepared spiky yolk-shell AuAg bimetallic nanorods with uniform interior gap via galvanic replacement reaction. The length and number of Au tips of the spiky yolk-shell AuAg nanorods can be tuned simultaneously by altering HAuClvolume. The influence of HAuCl

volume and the sliver layer thickness on the SERS activity of spiky yolk-shell AuAg nanorods are studied. When the sliver layer is thin, the interior gap has not been shielded completely and the outer shell has obvious tips, thus the surface-enhanced Raman scattering (SERS) activity has the strongest enhancement with an enhancement factor (EF) of 4.9 × 10

. The spiky yolk-shell AuAg nanorods with the strongest SERS activity are used as SERS substrates to detect thiram. The results demonstrate that the SERS intensity increases linearly with the logarithmic concentration of thiram in the range of 10

M to 10

M. The detection limit is as low as 97 nM, which is lower than the maximum pesticide residue limit (29 µM) in fruits stipulated by the US Environmental Protection Agency (EPA). Therefore, the spiky yolk-shell AuAg bimetallic nanorods have important practical application value in pesticide detection.

LuxS quorum sensing system mediating Lactobacillus plantarum probiotic characteristics

Liming Jiang, Yiyong Luo, Xuebin Cao, Wen Liu, Gang Song, Zhizhen ZhangPMID: 34057545 DOI: 10.1007/s00203-021-02404-5

Abstract

Lactobacillus plantarum is one of common probiotics in fermented foods. Quorum sensing (QS) is a common communication way within bacteria. It is not clear whether the probiotic properties of L. plantarum mediated by QS. Here, Lb. plantarum YM-4-3 was examined for resistance of pH, bile, antimicrobial and luxS gene expression pattern. The study found that: (1) the supernatant of YM-4-3 had bacteriostatic effect to Escherichia coli O157:H7, Listeria monocytogenes and Staphylococcus aureus; (2) Lb. plantarum YM-4-3 shown tolerance property to the strongest acid culture that pH value of 3; (3) the bile tolerance of Lb. plantarum YM-4-3 was significant difference with the growth stage, the early exponential phase of the growth culture can tolerate bile of 0.4% (w/v), while the stationary growth stage can only tolerate bile of 0.2%; (4) Lb. plantarum YM-4-3 luxS gene was contrary expression along with the growth. (5) Compared with the wild-type strain, the adhesion ability of Lb. plantarum YM-4-3 ΔluxS was decreased obviously. These results showed that AI-2 LuxS quorum sensing system mediating Lb. plantarum acid, bile tolerance, antimicrobial and adhesion of probiotics.Controlled bacteriostasis of tea polyphenol loaded ultrahigh molecular weight polyethylene with high crosslink density and oxidation resistance for total joint replacement

Fei-Yu Wang, Yue Ren, Ri-Tong Lan, Wan-Qun Fu, Zi-Jian Chen, Shishu Huang, Rizwan M Gul, Jing Wang, Jia-Zhuang Xu, Zhong-Ming LiPMID: 33947540 DOI: 10.1016/j.msec.2021.112040

Abstract

To avoid catastrophic bacterial infection in prosthesis failure, ultrahigh molecular weight polyethylene (UHMWPE), a common bearing material of artificial joints, has been formulated with antibiotics to eliminate bacteria locally at the implant site. However, the pressing issues regarding cytotoxic effects and evolution of drug resistant bacteria necessitates the development of bio-friendly bacteriostat with long bacteriostatic efficacy. Herein, tea polyphenol extracted from nature source was introduced in UHMWPE as a biogenic antimicrobial. Controlled antimicrobial activity was achieved by chemical crosslinking to regulate the release of the tea polyphenol. In addition, the crosslinking efficiency of UHMWPE blends with high loaded tea polyphenol was significantly improved in comparison to radiation crosslinking. The immobilized tea polyphenols also enhanced the oxidation stability of the UHMWPE, which is essential to prolong the service life in vivo and the storage time in vitro. The blends presented good biocompatibility, despite cell repellent on the highly crosslinked surface. Chemically crosslinked tea polyphenol/UHMWPE exhibited feasible properties for total joint implants, which is promising for clinical application.Cluster of differentiation 147 (CD147) expression is linked with thiram induced chondrocyte's apoptosis via Bcl-2/Bax/Caspase-3 signalling in tibial growth plate under chlorogenic acid repercussion

Muhammad Fakhar-E-Alam Kulyar, Wangyuan Yao, Yanmei Ding, Haitao Du, Kun Li, Lihong Zhang, Aoyun Li, Pan Huachun, Muhammad Waqas, Khalid Mehmood, Jiakui LiPMID: 33647747 DOI: 10.1016/j.ecoenv.2021.112059

Abstract

Tibial dyschondroplasia (TD) is a metabolic disease of young poultry that affects bone andcartilage's growth. It mostly occurs in broilers due to thiram toxicity in the feed. In this disease, tibial cartilage is not yet ripe for ossification, but it also results in lameness, death, and moral convictions of commercial poultry due to numerous apoptotic changes on cell level. These changes serve a cardinal role in this situation. Many potential problems indicate that chlorogenic acid (CGA) performs an extensive role in controlling apoptosis's perception. However, the actual role of CGA in TD affected chondrocytes in-vitro is still unidentified. The current study investigates the imperceptible insight of CGA on chondrocyte's apoptosis via B-cell lymphoma 2 (Bcl-2), Bcl-2 associated x-protein (Bax), and Caspase-3 with CD147 signalling. The expression of these markers was investigated by Immunofluorescence, western blot analysis, and reverse transcription-quantitative polymerase chain (RT-qPCR). Chondrocytes from the growth plate of tibia were isolated, cultured, and processed. A sub-lethal thiram (2.5 μg/mL) was used to induce cytotoxicity and then treated with an optimum dose (40 μg/ mL) of CGA. According to the results, thiram distorted chondrocyte cells with enhanced apoptotic rate. But, in case of CGA, high expression of CD147 enhanced cell viability of chondrocytes, accompanied by downregulation of Bax/Caspase-3 signalling with the upregulation of Bcl-2. The first possibility has ruled out in the present study by the observation that the cells apoptosis marker, Caspase-3 showed a significant change in CD147 overexpressing cells. Conversely, immunodepletion of CD147 with enhanced cleavage of Caspase-3, indicating the activation of apoptosis in chondrocytes cells. Therefore, these findings suggest a novel insight about CD147 in thiram induced TD about the regulation of Bcl-2/Bax/Caspase-3 apoptosis-signalling axis.Thiram/hydroxypropyl-β-cyclodextrin inclusion complex electrospun nanofibers for a fast dissolving water-based drug delivery system

Shuang Gao, Yanyan Liu, Jingyu Jiang, Xiaoming Li, Fei Ye, Ying Fu, Lixia ZhaoPMID: 33621750 DOI: 10.1016/j.colsurfb.2021.111625

Abstract

The electrospinning of thiram/hydroxypropyl-β-cyclodextrin inclusion complex nanofiber (thiram/HPβCD-IC-NF) was produced for establishing a quick dissolving water-based drug delivery system. As a dithiocarbamate broad-spectrum fungicide, thiram is insoluble in water. High-concentration HPβCD solutions (180 %, w/v) were applied in thiram/HPβCD systems to implement electrospinning with no extra polymer matrix added. The formation of thiram/HPβCD-IC-NF was identified by Fourier transform infrared spectroscopy, X-ray diffraction as well as nuclear magnetic resonance. Phase solubility study proved HPβCD played a huge role in the improvement in solubility of thiram, and thiram/HPβCD-IC-NF showed an excellent dissolution rate. Scanning electron microscopy was used to examine the configuration of surface of thiram/HPβCD-IC-NF, which exhibited that thiram/HPβCD-IC-NF was uniform and beadless. In addition, thiram/HPβCD-IC-NF exhibited better antifungal activity and thermal stability than pure thiram. In summary, thiram/HPβCD-IC-NF drug delivery system contributed to water solubility, thermal stability and antifungal activity of thiram. It could provide a new idea for the development of new formulations of rapidly dissolving green pesticides, and made efforts to promote the sustainable development of agriculture.Core size optimized silver coated gold nanoparticles for rapid screening of tricyclazole and thiram residues in pear extracts using SERS

Nisar Hussain, Hongbin Pu, Da-Wen SunPMID: 33609938 DOI: 10.1016/j.foodchem.2021.129025

Abstract

Silver-coated gold nanoparticles (Au@AgNPs) were optimized with different gold (Au) core sizes and modified surface with mercaptooctane (MCO) to determine fungicide residues in pear fruit extracts. The developed MCO/Au@AgNPs with a gold core size of 28 nm and silver shell thickness of 6 nm exhibited high sensitivity and significant enhancement of Raman scattering in detecting tricyclazole (TCZ) and thiram fungicides in standard and pear fruit samples. The detection limits for TCZ and thiram in the pear fruit extracts were 0.005 and 0.003 ppm with coefficients of determination of (R) of 0.9984 and 0.9971, percent recovery ranging from 82.7 to 107.4% and 80.7 to 109.8%, and relative standard deviation (RSD) of 1.5 to 7.9% and 3.7 to 9.5%, respectively. Results showed that this easily prepared method could be employed as SERS active platforms for the rapid assessment of trace contaminants of agrochemicals in agriculture production.

Filter paper based SERS substrate for the direct detection of analytes in complex matrices

Harmke S Siebe, Qinglu Chen, Xinyuan Li, Yikai Xu, Wesley R Browne, Steven E J BellPMID: 33426548 DOI: 10.1039/d0an02103b

Abstract

Surface-enhanced Raman spectroscopy (SERS) is an emerging analytical technique for chemical analysis, which is favourable due to its combination of short measurement time, high sensitivity and molecular specificity. However, the application of SERS is still limited, largely because in real samples the analyte is often present in a complex matrix that contains micro/macro particles that block the probe laser, as well as molecular contaminants that compete for the enhancing surface. Here, we show a simple and scalable spray-deposition technique to fabricate SERS-active paper substrates which combine sample filtration and enhancement in a single material. Unlike previous spray-deposition methods, in which simple colloidal nanoparticles were sprayed onto solid surfaces, here the colloidal nanoparticles are mixed with hydroxyethyl cellulose (HEC) polymer before application. This leads to significantly improved uniformity in the distribution of enhancing particles as the film dries on the substrate surface. Importantly, the polymer matrix also protects the enhancing particles from air-oxidation during storage but releases them to provide SERS enhancement when the film is rehydrated. These SERS-paper substrates are highly active and a model analyte, crystal violet, was detected down to 4 ng in 10 μL of sample with less than 20% point-by-point signal deviation. The filter paper and HEC effectively filter out both interfering micro/macro particles and molecular (protein) contaminants, allowing the SERS-paper substrates to be used for SERS detection of thiram in mud and melamine in the presence of protein down to nanogram levels without sample pre-treatment or purification.Janus kinase/signal transducer and activator of transcription signaling pathway-related genes STAT3, SOCS3 and their role in thiram induced tibial dyschondroplasia chickens

Shu-Ming Chen, Ali Raza Jahejo, Fazul Nabi, Shakeel Ahmed, Jin-Feng Zhao, Jin Yu, Chen-Liang Zhang, Guan-Bao Ning, Ding Zhang, Sayed Haidar Abbas Raza, Wen-Xia TianPMID: 33578291 DOI: 10.1016/j.rvsc.2021.01.024

Abstract

Pathogenicity of tibial dyschondroplasia (TD) in broiler chickens is not detected yet. Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway-related genes were investigated in thiram induced TD chickens. Real-time qPCR and immunohistochemical (IHC) technique were used to observe the expression changes of STAT3 and SOSC3 gene on days 1, 2, 4, 6 after feeding 100 mg·kgthiram. Morphological, pathological, and histological results of this study suggested that chondrocyte cells were observed more damaged on day 6 than day 1, 2, and 4. Therefore, Lameness and damaged chondrocytes gradually increased from day 1 to 6. The mRNA expression level of STAT3 was observed insignificant (P > 0.05) in thiram induced TD chickens' group of day 1. However, on days 2, 4, and 6, the expression was significant (P < 0.05). SOCS3 increased in thiram group on days 1, 2 and 6, decreased on day 4 (P < 0.05). The p-STAT3 and SOCS3 protein's protein localization was evaluated in the control and thiram-induced TD broiler chickens through IHC, suggesting that SOSC3 protein was observed significantly higher on days 1, 2, and 6 and down-regulated on day 4. p-STAT3 protein on thiram induced group was observed significantly upregulated on days 4 and 6. In conclusion, the differential expression of STAT3 and SOCS3 showed that the JAK-STAT signaling pathway might play an important role in regulating an abnormal proliferation, differentiation, or apoptosis of chondrocytes in TD at an early stage.